molecular formula C13H15N3S B13947983 Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- CAS No. 63884-55-9

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)-

Cat. No.: B13947983
CAS No.: 63884-55-9
M. Wt: 245.35 g/mol
InChI Key: LKBDPACEXMCUNX-UHFFFAOYSA-N
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Description

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)-, is a hydrazine derivative featuring a benzylthio (C₆H₅CH₂S-) group and a 4-pyridylmethyl (C₅H₄N-CH₂-) substituent. For instance, benzylthio-containing hydrazines demonstrate antimicrobial activity , and pyridyl-substituted hydrazines are linked to monoamine oxidase (MAO) inhibition .

Properties

CAS No.

63884-55-9

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

1-benzylsulfanyl-2-(pyridin-4-ylmethyl)hydrazine

InChI

InChI=1S/C13H15N3S/c1-2-4-13(5-3-1)11-17-16-15-10-12-6-8-14-9-7-12/h1-9,15-16H,10-11H2

InChI Key

LKBDPACEXMCUNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSNNCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Materials and Initial Functionalization

  • The primary starting material is 4-(2'-pyridyl)cyanophenyl derivatives, which are commercially accessible or synthesized via coupling reactions involving 2-chloropyridine and chlorophenyl nitriles catalyzed by nickel complexes such as Nickel Bromide-2,2'-dipyridyl.
  • Benzylthio groups are typically introduced by reacting benzyl thiol or benzylthiol derivatives with appropriate electrophilic centers on the hydrazine or pyridyl intermediates, often via nucleophilic substitution or coupling reactions, though explicit procedures for this step are less commonly detailed in the literature.

Reduction of the Nitrile Group to Hydrazine Derivatives

Two main synthetic routes are employed for converting the nitrile group into the hydrazine moiety:

Two-Step Reduction via Aldehyde Hydrazone Intermediate
  • The nitrile group in 4-(2'-pyridyl)cyanophenyl is first reduced in the presence of hydrazine to form an aldehyde hydrazone intermediate.
  • This step is typically catalyzed by Raney nickel under hydrogen atmosphere, often with acetic acid added to improve reaction efficiency.
  • The aldehyde hydrazone is then further reduced to the hydrazine derivative using palladium on carbon as a catalyst with transfer hydrogenation reagents such as formic acid or ammonium formate.
  • This two-step process avoids the use of Grignard reagents and expensive catalysts like Pd(PPh3)4, making it cost-effective and suitable for large-scale industrial production.
One-Pot Direct Reduction
  • Alternatively, a one-pot direct reduction of the nitrile to the hydrazine is possible using palladium on carbon catalyzed hydrogenation in the presence of hydrazine and acetic acid.
  • This method simplifies the process by combining steps, reducing reaction time and handling complexity while maintaining good yields.

Protection and Functional Group Manipulation

  • Protection groups such as tert-butyloxycarbonyl (Boc) are often used on the hydrazine nitrogen to stabilize intermediates during synthesis.
  • For example, tert-butyl esters of hydrazine carboxylic acids are synthesized under nitrogen atmosphere with Raney nickel catalysis and acetic acid as solvent, yielding protected hydrazine intermediates with good efficiency (around 80% yield).

Summary of Key Reaction Conditions and Yields

Step Catalyst/Reagent Solvent Conditions Yield (%) Notes
Nitrile to aldehyde hydrazone Raney nickel + hydrazine + acetic acid Acetic acid Room temperature, 5 hours ~80 Nitrogen atmosphere; hydrogen exchange cycles
Aldehyde hydrazone to hydrazine Palladium on carbon + formic acid/ammonium formate Acetic acid Room temperature, 24 hours ~79 Transfer hydrogenation; workup with ethyl acetate
One-pot nitrile to hydrazine Palladium on carbon + hydrazine + acetic acid Acetic acid Room temperature, 24 hours Comparable Simplifies process, avoids intermediate isolation
Protection with tert-butyloxycarbonyl tert-butyloxycarbonyl hydrazine Acetic acid Nitrogen atmosphere ~80 Stabilizes hydrazine intermediate

Advantages of the Described Methods

  • Use of inexpensive and readily available starting materials such as 4-(2'-pyridyl)cyanophenyl.
  • Avoidance of costly catalysts like palladium triphenylphosphine complexes and Grignard reagents.
  • Simple reaction conditions (room temperature, atmospheric pressure) and use of common solvents (acetic acid).
  • Suitability for industrial-scale synthesis due to cost-effectiveness and scalability.
  • High yields and purity of intermediates and final products.

Chemical Reactions Analysis

Oxidation Reactions

Hydrazines are known to undergo oxidation, which can lead to the formation of various nitrogen-containing products. The oxidation of hydrazine can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Example Reaction :

    Hydrazine+Oxidizing AgentOxidized Product\text{Hydrazine}+\text{Oxidizing Agent}\rightarrow \text{Oxidized Product}

Nucleophilic Substitution

Due to the presence of the thioether group, hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- can participate in nucleophilic substitution reactions. This involves the attack of nucleophiles on electrophilic centers in other molecules.

  • Example Reaction :

R SH+ElectrophileR S Electrophile\text{R SH}+\text{Electrophile}\rightarrow \text{R S Electrophile}

Condensation Reactions

The compound may also participate in condensation reactions, particularly with carbonyl compounds. This leads to the formation of hydrazones or other similar products.

  • Example Reaction :

Hydrazine+Carbonyl CompoundHydrazone\text{Hydrazine}+\text{Carbonyl Compound}\rightarrow \text{Hydrazone}

Complexation Reactions

The nitrogen atoms in hydrazine can coordinate with metal ions, forming complexes that have applications in catalysis and material science.

  • Example Reaction :

Hydrazine+Metal IonMetal Hydrazine Complex\text{Hydrazine}+\text{Metal Ion}\rightarrow \text{Metal Hydrazine Complex}

  • Applications and Implications

The diverse chemical reactivity of hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- makes it valuable in several fields:

  • Pharmaceuticals : Potential use in drug synthesis due to its ability to form stable intermediates.

  • Agriculture : Application in agrochemical formulations.

  • Material Science : Use in the development of new materials through complexation with metals.

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- exhibits significant versatility in its chemical reactions due to its unique structure and functional groups. Its ability to undergo oxidation, substitution, condensation, and complexation reactions opens up various avenues for research and application across multiple disciplines.

  • References

  • EvitaChem

  • PubChem

Scientific Research Applications

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the presence of the benzylthio and pyridylmethyl groups allows for specific interactions with biological molecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Benzylthio Group: Present in antimicrobial agents (e.g., : Zone of inhibition 15–22 mm against Pseudomonas aeruginosa). This group increases lipophilicity, promoting membrane penetration .
  • Pyridyl Group : Found in MAO-B inhibitors (e.g., : IC₅₀ = 0.89 µM). The pyridine ring facilitates π-π interactions with enzyme active sites .
  • Combined Substituents : The target compound’s benzylthio and pyridyl groups may synergize for dual activity—antimicrobial and neuroprotective—though direct evidence is lacking.

Physicochemical Properties

  • Solubility : Pyridyl groups improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl), but the benzylthio moiety may counteract this by increasing hydrophobicity.
  • Stability : Thioethers (benzylthio) are generally stable under physiological conditions, whereas hydrazine derivatives with carbothioamide groups (e.g., ) may exhibit higher reactivity .

Biological Activity

Hydrazine derivatives, including Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- , have garnered attention in pharmaceutical research due to their diverse biological activities. This compound is particularly noted for its potential in anticancer applications, antimicrobial properties, and other therapeutic effects.

Chemical Structure and Properties

The compound Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- features a hydrazine core with a benzylthio and a pyridylmethyl substituent. This structure contributes to its biological activity by influencing its interaction with various biomolecules.

1. Anticancer Activity

Recent studies have demonstrated that hydrazine derivatives can exhibit significant anticancer properties. For instance, compounds similar to Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- have shown efficacy against various cancer cell lines. One study highlighted the ability of certain hydrazine derivatives to induce apoptosis in cancer cells by activating procaspase-3, leading to caspase-3 activation, which is crucial for programmed cell death .

2. Antimicrobial Properties

Hydrazine derivatives are also explored for their antimicrobial effects. For example, a series of synthesized pyrazole-based hydrazines exhibited notable antifungal activity against several phytopathogenic fungi . The mechanism often involves disrupting microbial cell integrity or inhibiting essential metabolic pathways.

3. Other Therapeutic Effects

Hydrazines are known for various therapeutic indications beyond anticancer and antimicrobial activities. Some derivatives act as monoamine oxidase inhibitors (MAOIs), which are useful in treating depression . Additionally, certain compounds show promise as anti-inflammatory agents and in managing conditions like angina pectoris .

Case Studies and Research Findings

Several studies provide insights into the biological activity of hydrazine derivatives:

  • Study on Anticancer Activity : A derivative of hydrazine was evaluated against U937 human lymphoma cells, demonstrating significant cytotoxicity and potential as an anticancer agent .
  • Antimicrobial Evaluation : Research indicated that specific hydrazine derivatives possess strong antifungal properties against pathogens such as Colletotrichum gloeosporioides and Fusarium solani, suggesting their utility in agricultural applications .
  • Mechanistic Insights : Investigations into the mechanism of action reveal that some hydrazines can inhibit key enzymes involved in cancer cell proliferation and survival, such as DHODH (dihydroorotate dehydrogenase), further supporting their role in cancer therapy .

Summary Table of Biological Activities

Activity Type Mechanism Example Study
AnticancerInduction of apoptosis via caspase activationU937 cell line evaluation
AntimicrobialDisruption of cell integrityEfficacy against Fusarium solani
MAOIInhibition of monoamine oxidaseGeneral therapeutic applications
Anti-inflammatoryModulation of inflammatory pathwaysVarious derivatives showing reduced inflammation

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